N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide
Description
N-(2-{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a 6,7-dimethoxy-3,4-dihydroquinazolin-4-one core with a 1-methylindole-6-carboxamide moiety linked via a sulfanyl-ethyl bridge. This compound is structurally notable for its dual pharmacophoric elements: the quinazolinone moiety is associated with kinase inhibition (e.g., EGFR or VEGFR pathways), while the indole carboxamide group may modulate solubility and receptor-binding interactions . Its synthesis likely involves coupling of pre-functionalized quinazolinone and indole intermediates, leveraging sulfhydryl chemistry for bridge formation .
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-27-8-6-14-4-5-15(10-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29) |
InChI Key |
MGFOJAJGJLGQDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This can be achieved by reacting 6,7-dimethoxy-2-aminobenzamide with appropriate reagents to form the quinazolinone ring.
Sulfanyl-Ethyl Bridge Formation: The quinazolinone derivative is then reacted with a sulfanyl-ethyl compound under suitable conditions to introduce the sulfanyl-ethyl bridge.
Indole Carboxamide Formation: Finally, the intermediate is coupled with 1-methyl-1H-indole-6-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The methoxy groups on the quinazolinone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indole structure may also contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from the quinazoline, isoquinoline, and indole families. Below is a comparative evaluation based on molecular features, synthetic pathways, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure and Target Selectivity: The target compound’s quinazolinone-indole hybrid distinguishes it from simpler quinazolines (e.g., the benzofuran analog in ) and isoquinolines (e.g., 6d in ). The indole-carboxamide group may enhance blood-brain barrier penetration compared to sulfonamide derivatives .
Substituent Effects: 6,7-Dimethoxy groups are conserved across quinazoline/isoquinoline analogs (e.g., ), suggesting their role in π-π stacking with kinase ATP-binding domains. Methylation at the indole nitrogen (1-methyl) may reduce metabolic degradation compared to unmethylated sulfonamide derivatives .
Synthetic Complexity :
Research Implications and Limitations
For example, the benzofuran-quinazoline analog () shares a similar quinazoline core and has documented kinase-targeting properties.
Critical Gaps :
- No explicit data on solubility, bioavailability, or toxicity.
- Limited evidence on crystallographic characterization (though SHELX-based refinement, as in , is standard for such compounds).
Biological Activity
The compound N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula: C12H12N2O5S
- Molecular Weight: 296.30 g/mol
- CAS Number: 886500-90-9
- IUPAC Name: 2-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
The compound features a quinazolinone core with a sulfonyl group and an indole moiety, suggesting potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, compounds structurally related to the target compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.015 | 0.030 |
Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating effective inhibition against various fungal strains. The most potent antifungal activity was observed with MIC values in the range of 0.004–0.06 mg/mL.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties as well. Compounds with similar frameworks have shown effectiveness against viral replication in cell lines, indicating potential as antiviral agents .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various quinazolinone derivatives against clinical isolates of E. coli. The results indicated that the target compound's structural analogs outperformed traditional antibiotics like ampicillin by a factor of 10 to 50 in terms of potency .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of related compounds revealed that modifications at specific positions significantly enhance biological activity. For instance, the presence of a methyl group on the nitrogen atom in the quinazolinone structure was correlated with increased antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
